![molecular formula C20H19NO3 B12551644 4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- CAS No. 142808-53-5](/img/structure/B12551644.png)
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- is a chemical compound known for its unique structure and properties It is a derivative of piperidinone, featuring two hydroxyphenyl groups attached to the piperidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- typically involves the condensation of 4-hydroxybenzaldehyde with 4-piperidone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and signaling pathways, modulating cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidone: A simpler derivative of piperidinone with a single ketone group.
1-Benzyl-4-piperidone: A benzyl-substituted piperidinone with different chemical properties.
N-Methyl-4-piperidone: A methyl-substituted piperidinone with distinct reactivity.
Uniqueness
4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl- stands out due to its dual hydroxyphenyl groups, which confer unique chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
142808-53-5 |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3,5-bis[(4-hydroxyphenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C20H19NO3/c1-21-12-16(10-14-2-6-18(22)7-3-14)20(24)17(13-21)11-15-4-8-19(23)9-5-15/h2-11,22-23H,12-13H2,1H3 |
Clé InChI |
XAQZBLNURCESQL-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


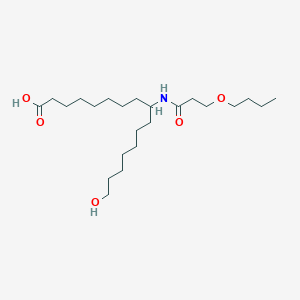
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
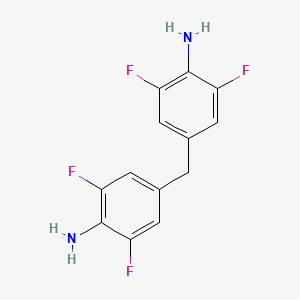

![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
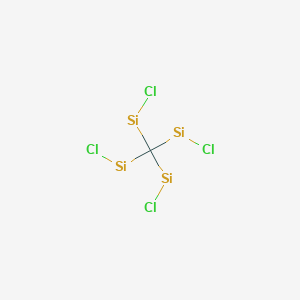
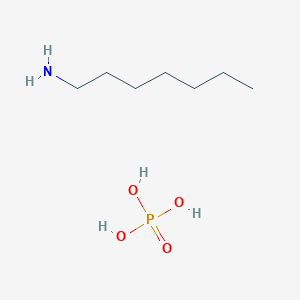
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
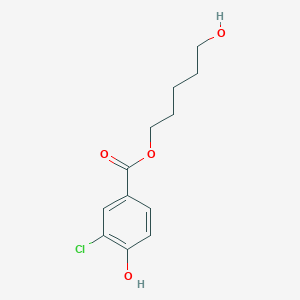

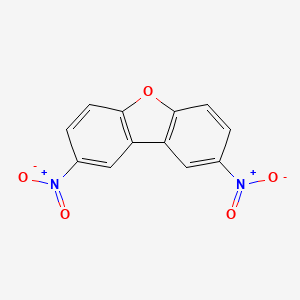
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
